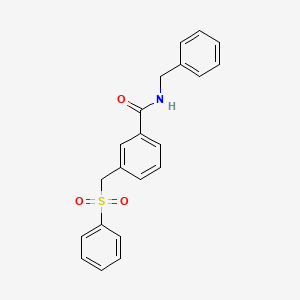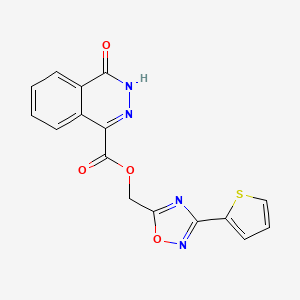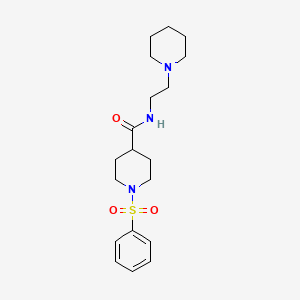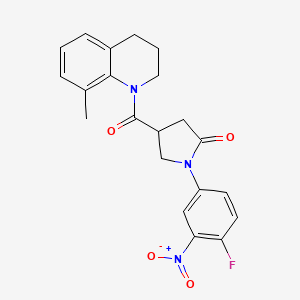
3-(benzenesulfonylmethyl)-N-benzylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(benzenesulfonylmethyl)-N-benzylbenzamide, also known as Bz-423, is a small molecule that has gained significant attention in the field of scientific research due to its potential therapeutic applications. Bz-423 is a benzamide derivative that has been shown to exhibit anti-inflammatory, anti-oxidant, and anti-cancer properties.
Mecanismo De Acción
3-(benzenesulfonylmethyl)-N-benzylbenzamide exerts its effects by binding to the mitochondrial protein, VDAC1, which is involved in regulating apoptosis and cell death. 3-(benzenesulfonylmethyl)-N-benzylbenzamide binding to VDAC1 results in the activation of the mitochondrial permeability transition pore (mPTP), which leads to the release of pro-apoptotic factors and ultimately, cell death.
Biochemical and Physiological Effects:
3-(benzenesulfonylmethyl)-N-benzylbenzamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which can lead to a variety of health benefits. 3-(benzenesulfonylmethyl)-N-benzylbenzamide has also been shown to induce apoptosis in cancer cells, which could potentially be used as a treatment for cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 3-(benzenesulfonylmethyl)-N-benzylbenzamide is that it is a small molecule, which makes it easy to manipulate and study in the laboratory. Additionally, 3-(benzenesulfonylmethyl)-N-benzylbenzamide has been shown to have low toxicity, which makes it a promising candidate for further research. However, one of the limitations of 3-(benzenesulfonylmethyl)-N-benzylbenzamide is that it has poor solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on 3-(benzenesulfonylmethyl)-N-benzylbenzamide. One area of interest is the potential use of 3-(benzenesulfonylmethyl)-N-benzylbenzamide as a treatment for inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, further research is needed to fully understand the mechanism of action of 3-(benzenesulfonylmethyl)-N-benzylbenzamide and its potential use in cancer therapy. Finally, there is a need for the development of more efficient methods for synthesizing 3-(benzenesulfonylmethyl)-N-benzylbenzamide and improving its solubility in water.
Conclusion:
3-(benzenesulfonylmethyl)-N-benzylbenzamide is a small molecule that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-oxidant, and anti-cancer properties, and has low toxicity. Further research is needed to fully understand the mechanism of action of 3-(benzenesulfonylmethyl)-N-benzylbenzamide and its potential use in the treatment of various diseases.
Métodos De Síntesis
The synthesis of 3-(benzenesulfonylmethyl)-N-benzylbenzamide involves the reaction of N-benzyl-3-aminobenzoic acid with benzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain the final compound. This method has been reported to yield 3-(benzenesulfonylmethyl)-N-benzylbenzamide with a purity of over 95%.
Aplicaciones Científicas De Investigación
3-(benzenesulfonylmethyl)-N-benzylbenzamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. 3-(benzenesulfonylmethyl)-N-benzylbenzamide has also been shown to exhibit anti-oxidant properties by reducing oxidative stress and protecting cells from damage. Additionally, 3-(benzenesulfonylmethyl)-N-benzylbenzamide has been shown to have anti-cancer properties by inducing apoptosis in cancer cells.
Propiedades
IUPAC Name |
3-(benzenesulfonylmethyl)-N-benzylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO3S/c23-21(22-15-17-8-3-1-4-9-17)19-11-7-10-18(14-19)16-26(24,25)20-12-5-2-6-13-20/h1-14H,15-16H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNYGRXCQOWPNDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC=CC(=C2)CS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(3,5-dimethylpyrazol-1-yl)-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B7550866.png)


![5-(cyclopropylsulfamoyl)-N,2-dimethyl-N-[phenyl(pyridin-2-yl)methyl]benzamide](/img/structure/B7550886.png)

![N-cyclohexyl-N-methyl-4-[5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane-1-sulfonamide](/img/structure/B7550897.png)
![[2-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]phenyl]-[3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)piperidin-1-yl]methanone](/img/structure/B7550902.png)
![2-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)methylsulfanyl]-N-[[4-[(4-methylpiperidin-1-yl)methyl]phenyl]methyl]propanamide](/img/structure/B7550920.png)
![1-(3,4-difluorophenyl)-N-(2-methyl-1,3-dioxoisoindol-5-yl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide](/img/structure/B7550923.png)
![1-[2-[[2-(1-adamantyl)acetyl]amino]acetyl]-N-[(3-fluoro-4-methylphenyl)methyl]piperidine-4-carboxamide](/img/structure/B7550940.png)

![[7-(Ethoxycarbonylamino)-2-oxochromen-4-yl]methyl 2-(3,5-dimethyl-1-phenylpyrazol-4-yl)-2-oxoacetate](/img/structure/B7550965.png)
![[2-(4-methylanilino)-2-oxo-1-phenylethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7550968.png)
![N-[2-[(3-bromophenyl)methyl]pyrazol-3-yl]-2-(3-oxo-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-2-yl)acetamide](/img/structure/B7550977.png)